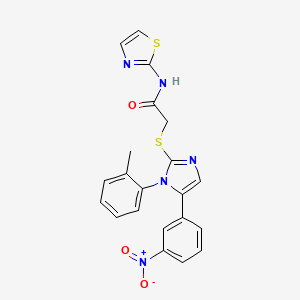

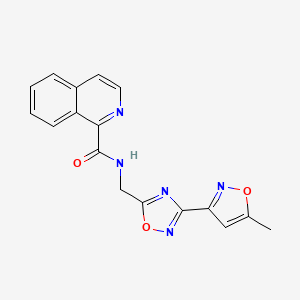

N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, including condensation, cyclization, and modifications of the aryl and amide domains. For instance, derivatives of thiophene carboxamide have been synthesized through reactions involving isoxazole and pyrazole precursors, showcasing the adaptability of synthesis strategies to include different functional groups and achieve desired structural configurations (Mudududdla et al., 2015).

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives is often characterized using X-ray diffraction, revealing detailed geometric parameters such as bond lengths, angles, and crystal packing. These structures can exhibit intra- and intermolecular hydrogen bonds contributing to their stability (Rajanarendar et al., 2006).

Chemical Reactions and Properties

Thiophene carboxamide compounds participate in various chemical reactions, including Suzuki cross-coupling, highlighting their reactivity and potential for further functionalization. These reactions are pivotal for the synthesis of more complex molecules with tailored properties (Ahmad et al., 2021).

Scientific Research Applications

Synthetic Chemistry and Crystal Structure Analysis

- The synthesis and characterization of compounds with structures similar to N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have been explored. These studies focus on the synthesis routes and crystal structures, providing a foundation for understanding the physical and chemical properties of related compounds (Vasu et al., 2004).

Medicinal Chemistry and Drug Development

- Research into related compounds has shown potential in drug development, particularly as inhibitors of specific proteins or enzymes. For example, the development of methyl isoxazoleazepines as inhibitors of BET (bromodomain and extraterminal domain) proteins demonstrates the utility of related chemical structures in targeting protein families involved in gene expression regulation (Hewitt et al., 2015). Similarly, compounds like N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which target CARM1 (co-activator associated arginine methyltransferase 1), highlight the potential of thiophene carboxamides in the development of novel therapeutic agents (Allan et al., 2009).

Antimicrobial Activity

- The synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has shown potential antimicrobial activity. Compounds prepared from related chemical frameworks demonstrated significant antibacterial and antifungal properties, which could pave the way for the development of new antimicrobial agents (Sowmya et al., 2018).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . It is of prime importance to medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .

Mechanism of Action

Target of Action

The primary targets of the compound “N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” are currently unknown. Isoxazole derivatives have been found to interact with a variety of biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Isoxazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular processes and responses.

Result of Action

Isoxazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets . These effects can include changes in cellular processes and responses.

properties

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-4-6-12(7-5-11)14-9-13(18-20-14)10-17-16(19)15-3-2-8-21-15/h2-9H,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSSCHHEJFSOHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)

![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)

![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)

![2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2496079.png)

![Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2496082.png)

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2496085.png)